molecular formula C24H26N4O3 B11252278 2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethylphenyl)propanamide

2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethylphenyl)propanamide

Cat. No.: B11252278
M. Wt: 418.5 g/mol
InChI Key: PFVMEDGJSOVJDL-UHFFFAOYSA-N
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Description

2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethylphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethylphenyl)propanamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone.

    Acetylation: The acetyl group is introduced via acetylation, often using acetic anhydride in the presence of a base.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the acetylamino and methylphenyl groups.

    Reduction: Reduction reactions can target the oxopyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halides and strong bases or acids are often employed in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the substituents introduced, which can vary widely.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

The pyridazine ring is known for its therapeutic potential, and derivatives of this compound could be investigated for their efficacy in treating various diseases, including cancer and inflammatory conditions.

Industry

In industrial applications, this compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethylphenyl)propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The acetylamino and oxopyridazine groups may facilitate binding to these targets, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(amino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethylphenyl)propanamide
  • 2-[5-(acetylamino)-3-(phenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethylphenyl)propanamide

Uniqueness

The unique combination of the acetylamino group and the specific substitution pattern on the pyridazine ring distinguishes this compound from its analogs. These structural features may confer unique biological activity or chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

2-[5-acetamido-3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)propanamide

InChI

InChI=1S/C24H26N4O3/c1-14-6-9-19(10-7-14)21-13-22(25-18(5)29)24(31)28(27-21)17(4)23(30)26-20-11-8-15(2)12-16(20)3/h6-13,17H,1-5H3,(H,25,29)(H,26,30)

InChI Key

PFVMEDGJSOVJDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C)C(C)C(=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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